Isononyl anthranilate
Description
Isononyl anthranilate (CAS 49553-64-2) is an ester derivative of anthranilic acid (2-aminobenzoic acid) with the molecular formula C₁₆H₂₅NO₂. Its structure consists of an anthranilate group linked to an isononyl chain (a branched nine-carbon alkyl group). This compound is part of a broader class of anthranilate esters, which are widely used in flavoring, fragrance, and agrochemical applications due to their mild, fruity odors and generally recognized as safe (GRAS) status .
Properties
CAS No. |
49553-64-2 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
7-methyloctyl 2-aminobenzoate |
InChI |
InChI=1S/C16H25NO2/c1-13(2)9-5-3-4-8-12-19-16(18)14-10-6-7-11-15(14)17/h6-7,10-11,13H,3-5,8-9,12,17H2,1-2H3 |
InChI Key |
QVRHULGJFPSMPU-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCOC(=O)C1=CC=CC=C1N |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1=CC=CC=C1N |
Other CAS No. |
49553-64-2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Isononyl anthranilate undergoes hydrolysis under acidic or basic conditions, yielding anthranilic acid and isononanol:
Reaction:
C₆H₄(NH₂)CO₂C₉H₁₉ + H₂O → C₆H₄(NH₂)CO₂H + HO-C₉H₁₉
-
Acid-Catalyzed Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. This reaction is slower compared to base-catalyzed hydrolysis due to the stability of the ester under acidic conditions .
-
Base-Catalyzed Hydrolysis (Saponification) : The ester reacts with hydroxide ions to form the carboxylate anion and isononanol. This pathway is industrially relevant for anthranilate ester degradation .
| Condition | Catalyst | Products | Rate |
|---|---|---|---|
| Acidic | H₂SO₄/HCl | Anthranilic acid + isononanol | Moderate |
| Basic | NaOH/KOH | Anthranilate salt + isononanol | Rapid |
Electrophilic Aromatic Substitution
The aromatic amine group directs electrophiles to the ortho and para positions. Example reactions include:
Chlorination
This compound reacts with Cl₂ in the presence of FeCl₃ to form mono- or dichlorinated derivatives:
Reaction:
C₆H₄(NH₂)CO₂C₉H₁₉ + Cl₂ → C₆H₃Cl(NH₂)CO₂C₉H₁₉ + HCl
-
Regioselectivity : Chlorination occurs preferentially at the para position due to steric hindrance from the ester group .
-
Product Stability : Chlorinated derivatives exhibit enhanced UV absorption, making them useful in polymer stabilizers .
Oxidation and Polymerization
Like methyl anthranilate, this compound undergoes oxidative polymerization or selenation with agents like SeO₂:
Oxidative Coupling
Reaction with SeO₂ :
2 C₆H₄(NH₂)CO₂C₉H₁₉ + SeO₂ → (C₆H₄(NH₂)CO₂C₉H₁₉)₂Se + H₂O
-
Pathway Competition : Delocalization of the amine lone pair into the ester carbonyl suppresses polymerization, favoring selenide formation .
-
Byproducts : Solvent oxidation (e.g., acetonitrile to oxamide) may occur under harsh conditions .
Radical Polymerization
Under UV light or initiators (e.g., AIBN), the ester forms polyanthranilate chains:
Reaction:
n C₆H₄(NH₂)CO₂C₉H₁₉ → [C₆H₄(NH₂)CO₂−]ₙ + n C₉H₁₉OH
Amidation and Condensation Reactions
The ester group reacts with amines to form anthranilamides, a key step in pharmaceutical synthesis :
Reaction with Amines :
C₆H₄(NH₂)CO₂C₉H₁₉ + RNH₂ → C₆H₄(NH₂)CONHR + C₉H₁₉OH
-
Industrial Process : Requires buffered aqueous conditions (pH 7–10.5) and catalytic ammonium salts for high yields .
Diazotization and Coupling
The aromatic amine undergoes diazotization to form diazonium salts, enabling coupling with phenols or aromatic amines:
Reaction Sequence :
-
Diazotization: C₆H₄(NH₂)CO₂C₉H₁₉ + HNO₂ → C₆H₄(N₂⁺)CO₂C₉H₁₉
-
Coupling: C₆H₄(N₂⁺)CO₂C₉H₁₉ + Ar-H → C₆H₄-N=N-Ar-CO₂C₉H₁₉
-
Applications : Azo dyes derived from this compound exhibit enhanced solubility in nonpolar solvents .
Thermal Decomposition
At temperatures >200°C, the ester decomposes via:
Comparison with Similar Compounds
Key Structural Insights :
- Branching vs.
- Chain Length and Volatility: Shorter chains (MA, EA) exhibit higher volatility, making them suitable for aerial repellency, while longer chains (BA, isononyl) may persist longer on surfaces .
Repellent Activity
- Against Insects: MA, EA, and BA at 10% concentration showed strong repellency against Drosophila suzukii and Aedes aegypti, with efficacy comparable to DEET . At 1%, EA lost repellency, suggesting concentration-dependent effects . this compound’s repellent properties are less documented, but its structural similarity to BA and higher lipophilicity may enhance durability in outdoor applications .
- Bird Repellents: MA is extensively used in agriculture, while this compound’s larger size may reduce avian toxicity risks .
Flavor and Fragrance
- MA and EA are GRAS-approved for food and cosmetics. This compound’s branched structure could offer unique odor profiles and stability in formulations .
2.4 Enzymatic Interactions
- Anthranilate dioxygenase has a low Km (1 μM) for anthranilate, but esters like this compound may resist hydrolysis, delaying metabolism .
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